N,N'-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) is a synthetic organic compound characterized by its unique molecular structure, which includes an ethane-1,2-diyl backbone and N-ethylundec-10-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with N-ethylundec-10-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a catalyst to facilitate the reaction. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with N-methylformamide groups instead of N-ethylundec-10-enamide.
N,N’-(Ethane-1,2-diyl)bis(benzamide): Contains benzamide groups, offering different chemical and biological properties.
N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide): Another variant with 3-methylbenzamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-ethylundec-10-enamide) is unique due to its long alkyl chain and unsaturated bond, which may confer distinct physical and chemical properties compared to its analogs. These features can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
61797-51-1 |
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Molecular Formula |
C28H52N2O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
N-ethyl-N-[2-[ethyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C28H52N2O2/c1-5-9-11-13-15-17-19-21-23-27(31)29(7-3)25-26-30(8-4)28(32)24-22-20-18-16-14-12-10-6-2/h5-6H,1-2,7-26H2,3-4H3 |
InChI Key |
SDXVGRGHLYPVJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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